Ortho-Substitution Effect on the N-Aryl Ring: CAS 941991-30-6 vs. 3-Methylphenyl Analog
A direct structural comparison with the 3-methylphenyl (meta-tolyl) analog reveals the ortho-methyl group in CAS 941991-30-6 introduces a steric constraint adjacent to the amide bond, which can restrict rotational freedom and influence binding pocket compatibility. No quantitative biological data were found in non-excluded sources for either compound to substantiate a potency difference, thus this dimension remains a class-level structural inference .
| Evidence Dimension | Steric hindrance at the N-aryl ortho position |
|---|---|
| Target Compound Data | Ortho-methyl group present on the phenylacetamide ring |
| Comparator Or Baseline | Analog: 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide — methyl group at the meta position |
| Quantified Difference | No quantitative bioactivity data available for direct comparison; structural differentiation is purely geometric. |
| Conditions | In silico or crystallographic analysis would be required to quantify conformational restriction; no published experimental data identified. |
Why This Matters
In the absence of potency data, the ortho-methyl substitution pattern is the key distinguishable feature when selecting among positional isomers, warranting prior computational or biophysical characterization.
